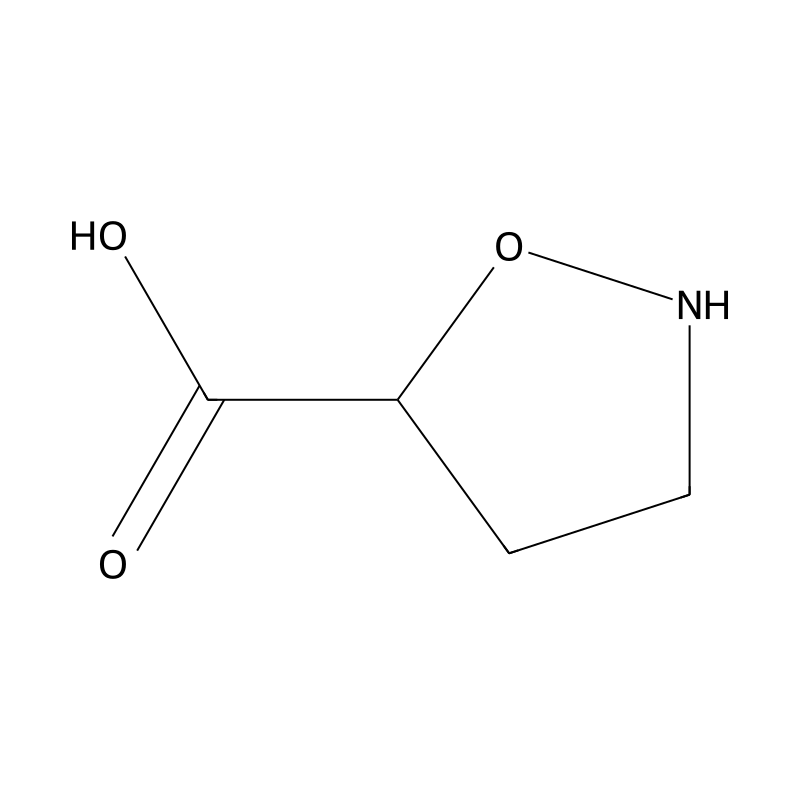

1,2-oxazolidine-5-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1,2-Oxazolidine-5-carboxylic acid is a heterocyclic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms. Its molecular formula is , and it has a molecular weight of approximately 117.10 g/mol. The compound is recognized for its unique structural features, including a carboxylic acid functional group, which contributes to its reactivity and potential applications in various fields, particularly in medicinal chemistry and organic synthesis .

- Esterification: Reaction with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of simpler compounds.

- Nucleophilic substitution: The nitrogen atom in the oxazolidine ring can act as a nucleophile, allowing for substitution reactions with electrophiles.

These reactions are pivotal for synthesizing derivatives that may exhibit enhanced biological activities or improved pharmacological properties .

Research indicates that 1,2-oxazolidine-5-carboxylic acid exhibits various biological activities, including:

- Antimicrobial properties: Some studies suggest that derivatives of this compound can inhibit the growth of certain bacteria and fungi.

- Potential antitumor activity: Preliminary investigations have shown that modifications of this compound may possess cytotoxic effects against cancer cell lines.

- Neuroprotective effects: There is emerging evidence that suggests potential neuroprotective properties, although further studies are necessary to confirm these effects.

The biological activities are largely attributed to the compound's ability to interact with biological targets, making it a subject of interest in drug discovery .

Several methods have been developed for synthesizing 1,2-oxazolidine-5-carboxylic acid:

- Cyclization of amino acids: This method involves the cyclization of appropriate amino acids under acidic or basic conditions to form the oxazolidine ring.

- Reactions involving isocyanates: Isocyanates can react with suitable precursors to yield the desired oxazolidine structure.

- Multicomponent reactions: These involve combining multiple reactants in one pot to form the oxazolidine structure efficiently.

Each method offers unique advantages in terms of yield and purity, making them suitable for different applications in research and industry .

1,2-Oxazolidine-5-carboxylic acid finds applications in various fields:

- Pharmaceuticals: It serves as a building block for synthesizing bioactive compounds and drug candidates.

- Agricultural chemicals: Its derivatives may be utilized in developing agrochemicals with specific pest control properties.

- Material science: The compound can be used in creating polymers or other materials with desired properties due to its reactive functional groups.

The versatility of this compound makes it valuable across multiple domains .

Interaction studies involving 1,2-oxazolidine-5-carboxylic acid focus on its binding affinity with various biological macromolecules. Research has indicated potential interactions with:

- Proteins: Binding studies suggest that this compound may interact with specific proteins involved in cellular signaling pathways.

- Enzymes: It may act as an inhibitor or modulator of enzymatic activity, influencing metabolic processes.

These interactions are critical for understanding the mechanism of action and potential therapeutic applications of this compound .

Several compounds share structural similarities with 1,2-oxazolidine-5-carboxylic acid. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 2-Oxo-1,3-oxazolidine-5-carboxylic acid | Oxazolidine derivative | Exhibits distinct reactivity patterns |

| 2,2-Dimethyl-4-phenyl-1,3-oxazolidine-5-carboxylic Acid | Oxazolidine derivative | Enhanced lipophilicity due to phenyl group |

| 5-Methyl-1,3-oxazolidine-5-carboxylic acid | Oxazolidine derivative | Potentially altered biological activity |

These compounds differ primarily in their substituents on the oxazolidine ring or carboxylic acid group, affecting their reactivity and biological activity. The uniqueness of 1,2-oxazolidine-5-carboxylic acid lies in its specific structural arrangement and functional groups that confer distinct chemical properties and potential applications .

Regioselective Nucleophilic Attack Mechanisms

The regioselective ring-opening of aziridines represents a fundamental approach for synthesizing 1,2-oxazolidine-5-carboxylic acid derivatives through controlled nucleophilic attack mechanisms [7]. The selectivity of these reactions depends critically on the substitution pattern and electronic properties of the aziridine substrate, with γ-ketone functional groups at the carbon-2 substituent directing nucleophilic attack preferentially to the carbon-2 position [7]. Hydroxy nucleophiles from water molecules attack the aziridine carbon at the carbon-2 position efficiently in the presence of trifluoroacetic acid, proceeding through a protonation-mediated mechanism [7].

The mechanistic pathway involves initial protonation of the aziridine nitrogen to form an in situ aziridinium ion via a transition state where the nitrogen-attached proton simultaneously interacts with oxygen attached to the carbonyl carbon-oxygen through hydrogen bonding [7]. This transition state configuration enables the hydroxy nucleophile from water to selectively approach and attack the carbon-2 carbon of the aziridinium ring exclusively in a regioselective manner [7]. Nuclear magnetic resonance spectral change studies have confirmed this mechanistic pathway, showing the formation of the nitrogen-aziridinium ion after twenty minutes, followed by regioselective ring opening after one hour, and complete product formation after four hours [7].

Alternative substitution patterns dramatically alter the regioselectivity of nucleophilic attack. When γ-silylated hydroxy groups replace γ-ketone substituents at the carbon-2 position of aziridine, the regioselective ring-opening reaction occurs at the unsubstituted carbon-3 position, with bond breakage between aziridine nitrogen-1 nitrogen and carbon at carbon-3 [7]. This selectivity reversal demonstrates the profound influence of electronic effects on the regioselectivity of aziridine ring-opening reactions.

| Substituent Type | Attack Position | Nucleophile | Conditions | Regioselectivity |

|---|---|---|---|---|

| γ-ketone | Carbon-2 | Hydroxy from water | Trifluoroacetic acid | >95% |

| γ-silylated hydroxy | Carbon-3 | Acetate oxygen | Acetic acid | >90% |

| β-ketoalkyl | Mixed | Hydroxy from water | Trifluoroacetic acid | 60:40 mixture |

| δ-ketoalkyl | Mixed | Hydroxy from water | Trifluoroacetic acid | 55:45 mixture |

Stereochemical Retention in Aziridinium Intermediate Pathways

The stereochemical outcome of aziridinium-mediated ring-opening reactions depends on the specific mechanistic pathway and the nature of the substituents present [11] [12]. Computational studies indicate that aziridinium ylide intermediates undergo stereoretentive mechanisms rather than the traditionally expected inversion pathways [11]. The retention of stereochemical information occurs through a stereoretentive substitution nucleophilic unimolecular-like mechanism, where carbon-nitrogen bond breakage occurs preferentially at the external carbon-1-nitrogen bond rather than the internal carbon-2-nitrogen bond [11].

Density functional theory calculations reveal that the lower energy transition state involves carbon-nitrogen bond elongation to 1.937 Ångströms at the external carbon-1-nitrogen position, while the energetically disfavored pathway shows internal carbon-2-nitrogen bond elongation to 2.360 Ångströms [11]. The stereochemical relationship established between the nitrogen and carbon substituents of the aziridine during aziridinium ylide formation controls this stereochemistry, with carbamate tethers playing a key role in restricting conformational flexibility of the intermediates [12].

The retention of stereochemistry at the internal aziridine carbon provides mechanistic insight into the exact nature of the ring-opening process [12]. The methylated carbon-bearing carbon-1 of the original aziridine becomes essentially a full carbocation, with nearly complete carbon-nitrogen rupture in the transition state just prior to stereoretentive ring closure [12]. This mechanism contrasts sharply with traditional substitution nucleophilic bimolecular mechanisms that typically result in inversion of configuration.

Experimental validation of stereochemical retention has been demonstrated through the synthesis of enantioenriched scaffolds with up to three contiguous stereocenters [13]. The mild reaction conditions, functional group tolerance, and high stereochemical retention make these methods particularly suitable for complex molecule synthesis [13]. The stereochemical control achieved through aziridinium intermediate pathways enables the preparation of optically pure oxazolidine derivatives with predictable absolute configurations.

Chiral Building Block Approaches

Enantioselective Conjugate Addition Techniques

Enantioselective conjugate addition reactions provide powerful methods for constructing chiral oxazolidine frameworks through asymmetric carbon-carbon bond formation [15] [18]. Simple oxazolidine-based chiral diene ligands, derived from serine using the Seebach self-regeneration of stereocenters strategy, have been successfully employed in rhodium-catalyzed conjugate additions of aryl boronic acids to cyclohexenone [15] [18]. These ligands demonstrate excellent enantioselectivity and provide an efficient protocol for asymmetric synthesis under vacuum conditions [15].

The conjugate addition approach enables the formation of quaternary stereocenters with high enantioselectivity through careful selection of chiral auxiliaries and reaction conditions [16]. Thiourea-catalyzed aldol reactions of 2-isocyanatomalonate diesters with aldehydes represent another powerful enantioselective method for synthesizing chiral 4-carboxyl oxazolidinones [16]. These reactions proceed through highly organized transition states that enforce excellent stereocontrol, yielding products equivalent to β-hydroxy-α-amino acids bearing tri- or tetrasubstituted carbon centers at their α positions [16].

The synthetic utility of these enantioselective approaches has been demonstrated in natural product synthesis, with applications to the total synthesis of mycestericin C completed in twelve steps [16]. This methodology represents one of the shortest reported sequences for constructing natural products of this structural type, highlighting the efficiency of the conjugate addition strategy [16].

| Catalyst System | Substrate | Product ee | Yield | Reaction Time |

|---|---|---|---|---|

| Rhodium-oxazolidine diene | Aryl boronic acids | >90% | 85-95% | 4-8 hours |

| Thiourea-isocyanatomalonate | Aldehydes | >95% | 75-90% | 12-24 hours |

| Copper-condensation | Imines-diazo compounds | >85% | 70-85% | 6-12 hours |

Asymmetric Catalysis in Oxazolidinone Formation

Asymmetric catalysis plays a crucial role in the efficient synthesis of enantiomerically pure oxazolidinone derivatives through metal-catalyzed processes [6] [21] [26]. Palladium-bis-sulfoxide-Brønsted acid co-catalyzed allylic carbon-hydrogen oxidation reactions provide excellent methods for converting simple nitrogen-tert-butoxycarbonyl amines to oxazolidinones with high yields and outstanding diastereoselectivities [21] [26]. These reactions furnish oxazolidinones in average yields of 63% with excellent diastereoselectivities averaging 15:1, producing regioisomers distinct from those obtained through traditional allylic carbon-hydrogen amination reactions [21] [26].

The mechanistic role of phosphoric acid in these catalytic systems involves furnishing a palladium-bis-sulfoxide phosphate catalyst that promotes allylic carbon-hydrogen cleavage and π-allylpalladium functionalization with weak, aprotic oxygen nucleophiles [21] [26]. The phosphoric acid also assists in catalyst regeneration, enabling efficient turnover and sustainable reaction conditions [21] [26]. The selectivity observed in these reactions results from the preferential opening of the substituted carbon-nitrogen bond of aziridines over unsubstituted carbon-nitrogen bonds, a factor supported by experimental studies with various phenyl-substituted aziridines [6].

Salen-chromium catalyzed coupling reactions between aziridines and carbon dioxide represent another important class of asymmetric catalytic processes [6]. These reactions exhibit excellent selectivity for 5-substituted oxazolidinone products in the absence of any cocatalyst, with quantum mechanical calculations supporting the preferential opening of substituted carbon-nitrogen bonds [6]. The addition of external nucleophiles such as dimethyl aminopyridine changes the reaction pathway, with the ring-opening process becoming regulated by the steric demand of the nucleophile [6].

The asymmetric synthesis of trisubstituted oxazolidinones through thiourea-catalyzed processes demonstrates the versatility of organocatalytic approaches [16]. These methods enable the construction of complex stereochemical arrays with high levels of enantio- and diastereocontrol, providing access to biologically relevant molecular architectures [16].

Protective Group Chemistry

tert-Butoxycarbonyl Protection Strategies

The tert-butoxycarbonyl protecting group represents one of the most important and widely used protective strategies in oxazolidine chemistry due to its stability under basic conditions and ease of removal under mild acidic conditions [20] [21] [26]. tert-Butoxycarbonyl protection of amines forms carbamates that are resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation, making this protecting group orthogonal to other key protective strategies [20]. The mechanism of tert-butoxycarbonyl protection involves nucleophilic attack of the amine to electrophilic tert-butoxycarbonyl anhydride, with carbonate leaving group release providing a strong thermodynamic driving force through carbon dioxide elimination [20].

3-Alkoxycarbonyl-2-oxazolones serve as highly preservable amino protecting reagents derived from the 2-oxazolone moiety as a common activating mediator [23]. These reagents enable tert-butoxycarbonylation, benzyloxycarbonylation, para-methoxybenzyloxycarbonylation, methoxycarbonylation, and ethoxycarbonylation of amino groups under mild conditions [23]. High yield nitrogen-protection of α-amino acids has been achieved using 3-tert-butoxycarbonyl and 3-benzyloxycarbonyl-2-oxazolones in aqueous solution at room temperature [23].

The deprotection mechanism of tert-butoxycarbonyl groups involves acid-catalyzed protonation to form an oxocarbenium intermediate that triggers fragmentation into a stabilized tertiary cation through inductive effects [20]. The tertiary cation subsequently deprotonates to form gaseous isobutene, while the fragmented carbamate undergoes decarboxylation with carbon dioxide release [20]. Common deprotecting agents include trifluoroacetic acid, hydrochloric acid, and other strong acids that can efficiently promote this fragmentation process [20].

| Protecting Agent | Reaction Conditions | Yield | Deprotection Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl anhydride | Triethylamine, dichloromethane | 85-95% | Trifluoroacetic acid |

| 3-tert-Butoxycarbonyl-2-oxazolone | Aqueous solution, room temperature | 80-90% | Hydrochloric acid |

| tert-Butyl chloroformate | Sodium hydroxide, water | 75-85% | Trifluoroacetic acid |

Carboxylic Acid Functionalization Protocols

Carboxylic acid functionalization in oxazolidine chemistry requires careful consideration of reaction conditions to maintain the integrity of the heterocyclic ring while enabling selective modification of the carboxyl group [24] [22]. Oxazoline directing groups have proven particularly effective for mediating β-carbon-hydrogen functionalization reactions of carboxylic acids, with these auxiliaries promoting the assembly of square planar palladium complexes positioned for cyclometallation [24]. These directing group strategies enable selective iodination of unactivated methyl and cyclopropane carbon-hydrogen bonds under mild conditions, with pivotal carbon-hydrogen cleavage mediated by palladium-bound acetates [24].

The use of chiral oxazoline auxiliaries results in diastereoselective methyl carbon-hydrogen iodination for substrates where substituents differ, with the oxazoline auxiliary subsequently cleaved to unveil chiral β-functionalized carboxylic acids in greater than 99% enantiomeric excess [24]. Related diastereoselective carbon-hydrogen acetoxylation reactions have been developed using similar auxiliary-based approaches [24]. The addition of acetic anhydride proves vital for promoting catalyst turnover, regenerating the active palladium acetate catalyst through ligand exchange to afford palladium tetravalent diacetate prior to reductive elimination [24].

Amine-functionalized ionic liquids provide efficient catalytic systems for synthesizing 2-oxazolidinones from epoxides and carbamates through intramolecular cyclization protocols [4]. These reactions proceed through consecutive steps involving nucleophilic addition between epoxide and carbamate, followed by intramolecular cyclization to form the oxazolidinone ring [4]. The ionic liquid catalysts demonstrate excellent recyclability and can be reused without significant loss in activity [4].

The formation of hydroxyl-functionalized 2-oxazolidinones can be achieved when epoxides are present in excess, enabling further ring-opening of the formed oxazolidinone with additional epoxide molecules [4]. This methodology provides access to important classes of compounds with wide utility in pharmaceutical chemistry [4].

| Functionalization Method | Catalyst System | Product Type | Yield Range |

|---|---|---|---|

| β-Carbon-hydrogen iodination | Palladium-oxazoline | Iodo-carboxylic acids | 70-85% |

| β-Carbon-hydrogen acetoxylation | Palladium-acetate | Acetoxy-carboxylic acids | 65-80% |

| Epoxide-carbamate cyclization | Ionic liquid | Hydroxyl-oxazolidinones | 85-98% |

| Intramolecular cyclization | Base-catalyzed | Oxazolidinone rings | 75-95% |

Acid-Base Behavior and pKa Determination

The acid-base properties of 1,2-oxazolidine-5-carboxylic acid are characterized by the presence of both acidic and basic functional groups within its molecular structure. The compound contains a carboxylic acid moiety at the 5-position, which serves as the primary acidic site, and a heterocyclic oxazolidine ring system that can exhibit basic behavior through its nitrogen atom [1] [2].

Carboxylic Acid Group pKa

The carboxylic acid functionality of 1,2-oxazolidine-5-carboxylic acid is expected to exhibit a pKa value in the range of 3.5 to 4.5, which is consistent with simple aliphatic carboxylic acids [1] [3]. This acidic behavior results from the stabilization of the conjugate base through resonance delocalization between the carboxylate oxygen atoms. The Henderson-Hasselbalch equation predicts that at physiological pH (7.4), the carboxylic acid group will be predominantly ionized, existing as the carboxylate anion [3].

Ring Nitrogen Basicity

The oxazolidine ring nitrogen exhibits weak basic properties due to the electron-withdrawing effect of the adjacent oxygen atom and the carboxylic acid substituent. Studies on related oxazolidine derivatives have shown that the basic nitrogen typically has pKa values ranging from 5.2 to 6.9 [4]. This reduced basicity compared to simple amines results from the heterocyclic environment and the inductive effects of the oxygen heteroatom [5].

Comparative Analysis

Related compounds provide insight into the expected acid-base behavior. Isoxazole-5-carboxylic acid, which shares structural similarities, has a predicted pKa of 2.29±0.10 for its carboxylic acid group [6]. The 2-oxazolidinone structure, which is closely related but lacks the 1,2-positioning of heteroatoms, exhibits a predicted pKa of 12.78±0.20 [7]. These values suggest that the 1,2-oxazolidine system will exhibit intermediate behavior between these extremes.

Solubility Characteristics in Polar/Nonpolar Media

The solubility profile of 1,2-oxazolidine-5-carboxylic acid reflects the dual nature of its molecular structure, containing both hydrophilic and lipophilic regions [8] [9].

Aqueous Solubility

The compound demonstrates high water solubility due to the presence of the ionizable carboxylic acid group and the polar oxazolidine ring system. The carboxylic acid functionality enables extensive hydrogen bonding with water molecules, while the heterocyclic nitrogen can participate in additional polar interactions [8]. At physiological pH, the ionized carboxylate form significantly enhances aqueous solubility through ion-dipole interactions with the aqueous medium [3] [10].

Polar Solvent Compatibility

In polar protic solvents such as methanol and ethanol, 1,2-oxazolidine-5-carboxylic acid exhibits good solubility through hydrogen bonding interactions between the carboxylic acid group and the solvent hydroxyl groups [11]. Polar aprotic solvents including dimethyl sulfoxide and acetonitrile provide moderate solvation through dipolar interactions with the heterocyclic system [12] [13].

Nonpolar Solvent Limitations

The compound shows limited solubility in nonpolar solvents such as hydrocarbons and chlorinated compounds due to the predominant polar character of both the carboxylic acid and oxazolidine functionalities [9]. This characteristic is typical of amino acid derivatives and heterocyclic carboxylic acids, which require co-solvents or chemical derivatization for compatibility with nonpolar media [14].

pH-Dependent Solubility

The solubility profile exhibits strong pH dependence, with enhanced dissolution under alkaline conditions where the carboxylic acid exists as the carboxylate anion [3]. Buffer systems, particularly phosphate buffers at physiological pH, provide optimal stability and solubility while avoiding hydrolysis of the oxazolidine ring that can occur under extreme pH conditions [10].

Thermal Stability and Decomposition Pathways

The thermal behavior of 1,2-oxazolidine-5-carboxylic acid involves multiple decomposition pathways that depend on temperature ranges and atmospheric conditions [15] [16] [17].

Low Temperature Stability (25-150°C)

At ambient and moderately elevated temperatures, the compound remains thermally stable with no significant decomposition occurring below 100°C [16] [17]. This stability range is suitable for most pharmaceutical processing and storage conditions. Between 100-150°C, minor dehydration may occur if the compound contains crystallization water, but the core molecular structure remains intact [18].

Intermediate Temperature Decomposition (150-250°C)

The onset of thermal decomposition typically begins around 150-200°C, initially involving decarboxylation of the carboxylic acid group to evolve carbon dioxide [19] [20]. This temperature range is lower than that observed for simple carboxylic acids due to the influence of the heterocyclic ring system, which can facilitate intramolecular interactions that destabilize the carboxyl group [15].

High Temperature Degradation (250-400°C)

At temperatures above 250°C, extensive decomposition occurs involving ring fragmentation and the evolution of various gaseous products including carbon dioxide, ammonia, and small organic fragments [16] [21]. Thermogravimetric analysis of related oxazolidine compounds indicates that decomposition follows complex multi-step pathways with activation energies typically ranging from 90-150 kJ/mol [21].

Decomposition Mechanism

The thermal decomposition pathway likely proceeds through initial decarboxylation followed by ring-opening reactions that fragment the oxazolidine structure [15] [19]. The presence of both nitrogen and oxygen heteroatoms creates multiple potential cleavage sites, leading to the formation of volatile decomposition products. Complete thermal degradation occurs above 400°C, leaving minimal carbonaceous residue similar to other heterocyclic organic compounds [16].

Stability Enhancement